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Compound of Interest

Compound Name: 5-Amino-2-chloroisonicotinamide

Cat. No.: B594972

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Amino-2-chloroisonicotinamide. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted spectroscopic
data based on its chemical structure, alongside detailed experimental protocols for acquiring
such data. This information is intended to serve as a valuable resource for researchers utilizing
this compound in pharmaceutical development and other scientific endeavors.

Chemical Structure and Properties
o |[UPAC Name: 5-Amino-2-chloropyridine-4-carboxamide

e Molecular Formula: CeHsCIN3O

e Molecular Weight: 171.58 g/mol

e CAS Number: 1217026-70-4

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-Amino-2-
chloroisonicotinamide. These predictions are based on established principles of nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) and provide expected
values for the key structural features of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.1 Singlet 1H H-6 (Aromatic)
~6.8 Singlet 1H H-3 (Aromatic)
~7.5 Broad Singlet 1H -CONH:z (Amide)
~7.3 Broad Singlet 1H -CONH:z (Amide)
~5.9 Broad Singlet 2H -NH2z (Amino)

Table 2: Predicted 3C NMR Spectral Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment
~167 C=0 (Amide)
~155 C-5 (C-NH2)
~148 C-2 (C-Cl)
~140 C-6

~115 C-4 (C-CONHz)
~108 C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (Amino and Amide)

3200 - 3100 Medium Aromatic C-H stretch

1680 - 1650 Strong C=0 stretch (Amide I)

1620 - 1580 Medium N-H bend (Amino) and C=C
stretch (Aromatic)

1400 - 1200 Medium C-N stretch

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity Assignment

[M]* (Molecular ion peak,

171/173 High . .
showing isotopic pattern for Cl)
154/156 Medium [M - NHs]*
128/130 Medium [M - CONH2]*
111 High [M - Cl - NH2]*
93 Medium [CsHaN2]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-chloroisonicotinamide
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
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e Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband
probe.

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-12 ppm.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0-200 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Chemical shifts should be referenced to the
residual solvent peak of DMSO-de (6 2.50 for *H and & 39.52 for 13C).

IR Spectroscopy

o Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a mull
in Nujol.

o KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.

o Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a
paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
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e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet
or Nujol on salt plates.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-
MS) or liquid chromatography (LC-MS).

e Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray
ionization (ESI).

e EI-MS Acquisition:
o lonization Energy: 70 eV.
o Mass Range: m/z 40-500.
o ESI-MS Acquisition (for High-Resolution Mass Spectrometry - HRMS):

o Solvent: A suitable solvent such as methanol or acetonitrile with a small amount of formic
acid or ammonium hydroxide to promote ionization.

o lonization Mode: Positive or negative ion mode.
o Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

» Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions. For HRMS data, calculate the elemental composition based on the
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accurate mass measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like 5-Amino-2-chloroisonicotinamide.

Compound Synthesis & Purification

Synthesis of 5-Amino-2-chloroisonicotinamide

Purification (e.g., Recrystallization, Chromatography)
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-
chloroisonicotinamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594972#5-amino-2-chloroisonicotinamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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